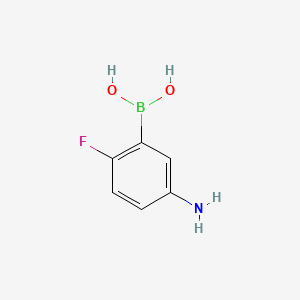

5-Amino-2-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

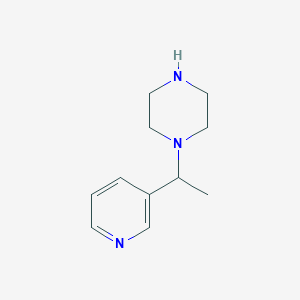

5-Amino-2-fluorophenylboronic acid is a compound that is not directly mentioned in the provided papers, but its relevance can be inferred from the context of boronic acids and fluorinated aromatic compounds. Boronic acids are known for their utility in various chemical reactions, including the formation of boronate complexes with diols or carbohydrates, which is a key feature in the design of sensors and in Suzuki coupling reactions. The fluorine atom on the aromatic ring can significantly alter the electronic properties of the compound, potentially affecting its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of compounds related to 5-amino-2-fluorophenylboronic acid can be complex, involving multiple steps and reagents. For instance, the synthesis of amino acid ester derivatives containing 5-fluorouracil as described in paper involves the use of EDC·HCl and HOBt as coupling agents, with the structures confirmed by NMR, MS, and IR. Similarly, the synthesis of fluorine-substituted α-amino phosphonic acids in paper involves fluoroacylation, ammonolysis, condensation with aromatic aldehydes, and acidic hydrolysis. These methods highlight the intricate procedures often required to synthesize fluorinated aromatic compounds and their derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-amino-2-fluorophenylboronic acid is typically characterized using spectroscopic techniques such as NMR, MS, and IR, as indicated in papers and . These techniques provide detailed information about the molecular framework and the nature of substituents on the aromatic ring. The presence of a fluorine atom and an amino group on the phenyl ring would influence the electronic distribution and could affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions, often used in the formation of boronate complexes and in cross-coupling reactions. The papers provided do not directly discuss reactions involving 5-amino-2-fluorophenylboronic acid, but paper explores the fluorescence quenching kinetics and thermodynamics with phenylboronic acids, which could be relevant to the chemical behavior of similar compounds. The study of quenching kinetics and thermodynamics can provide insights into the reactivity and potential applications of boronic acid derivatives in sensor technology.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-fluorophenylboronic acid would likely include its solubility in water and organic solvents, stability, melting point, and reactivity towards diols and amines. These properties are crucial for its practical applications in chemical synthesis and sensor development. Although the papers provided do not specifically address these properties for 5-amino-2-fluorophenylboronic acid, the synthesis and evaluation of related compounds, such as the antioxidant activity of fluorinated α-amino phosphonic acids in paper , suggest that the incorporation of fluorine can enhance certain chemical properties, such as biological activity.

Wissenschaftliche Forschungsanwendungen

1. Glucose-Sensitive Hydrogels

- Application Summary : 5-Amino-2-fluorophenylboronic acid is used in the design of glucose-sensitive hydrogels, which can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels . This is particularly useful for diabetes patients.

- Methods of Application : The hydrogel is prepared based on the reaction at room temperature between 2-formylphenylboronic acid (2-FPBA), polyethyleneimine (PEI) containing the primary amine groups, and Dioscorea opposita Thunb polysaccharide (DOP) with cis-o-dihydroxy groups .

- Results or Outcomes : These hydrogels have shown promise in maintaining controlled blood glucose levels, which is crucial for managing diabetes .

2. Fluorescence Imaging and Tumor Therapy

- Application Summary : Phenylboronic acid-based functional chemical materials, including 5-Amino-2-fluorophenylboronic acid, have been used for fluorescence imaging and tumor therapy . These materials bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of phenylboronic acid-based functional materials in fluorescence imaging and various forms of tumor therapy, including chemotherapy, gene therapy, phototherapy, and immunotherapy .

- Results or Outcomes : The use of these materials has shown potential in cancer diagnosis and tumor targeting, as demonstrated by cell imaging and in vivo imaging .

3. Material Synthesis

- Application Summary : 5-Amino-2-fluorophenylboronic acid is used in material synthesis, contributing to advancements in various fields.

4. Electrophoresis of Glycated Molecules

- Application Summary : Boronic acids, including 5-Amino-2-fluorophenylboronic acid, have been used for electrophoresis of glycated molecules .

5. Building Materials for Microparticles

- Application Summary : 5-Amino-2-fluorophenylboronic acid has been used as building materials for microparticles for analytical methods .

6. Polymers for the Controlled Release of Insulin

- Application Summary : Boronic acids, including 5-Amino-2-fluorophenylboronic acid, have been used in polymers for the controlled release of insulin .

4. Electrophoresis of Glycated Molecules

- Application Summary : Boronic acids, including 5-Amino-2-fluorophenylboronic acid, have been used for electrophoresis of glycated molecules .

5. Building Materials for Microparticles

- Application Summary : 5-Amino-2-fluorophenylboronic acid has been used as building materials for microparticles for analytical methods .

6. Polymers for the Controlled Release of Insulin

Safety And Hazards

5-Amino-2-fluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMVORRMKESPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405526 |

Source

|

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluorophenylboronic acid | |

CAS RN |

873566-74-6 |

Source

|

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)